molecular formula C14H12N2 B2550185 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole CAS No. 135985-78-3

1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole

Cat. No. B2550185
CAS RN: 135985-78-3
M. Wt: 208.264
InChI Key: ZHLJNYILTKSSOZ-UHFFFAOYSA-N
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Description

The compound “1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole” is a heterocyclic compound. It is a useful research chemical . It is a building block in the synthesis of more complex chemical structures .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-Phenylenediamine with chloroacetone to give 1,4-bis[(2-oxopropyl)amino]benzene. This intermediate is then used to prepare 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by elemental analysis and spectral data. The accurate mass showed m/z at 220.12. In addition, 1H NMR revealed the presence of methylene and methyl protons as singlets at δ 4.16 and 2.50 ppm, respectively. The aromatic protons appeared at δ 6.92 ppm. 13C NMR showed carbonyl carbon at δ 206.4 and aromatic and sp3 carbons appeared at δ 148.9, 145.1, 126.4, 125.8, 65.0, 25.3 ppm .


Chemical Reactions Analysis

The reaction of 1,4-bis[(2-oxopropyl)amino]benzene with arene diazonium salts afforded the hydrazone derivatives which readily cyclised when reacted with malononitrile to give bispyrrole derivatives .

Scientific Research Applications

Electrochemical and Optical Properties

The compound has been used in the synthesis of a novel dithieno [3,2-b:2’,3’-d]pyrrole (DTP) derivative . The corresponding polymer (P(DTP-Ph-Pyr)) was obtained via electrochemical polymerization . The polymer film exhibited a reversible electrochromic behavior with a high optical contrast and coloration efficiency . This property makes it useful in applications such as energy storage, energy trapping, energy translation, sensors, and flexible electronics .

Bioactivity and Antibacterial Properties

Polysubstituted derivatives of the compound have shown bioactivity . These derivatives were synthesized in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone or an ylidene-malononitrile . Some of the products demonstrated antibacterial activity .

Anticancer Properties

Pyrrole and its fused derivatives have aroused recent attention as potent anticancer agents . They exhibit cytotoxic activities as being dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors or adenosine receptor antagonist .

Cannabinoid Receptor Affinity

The compound has been studied for its affinity to cannabinoid receptors . This could potentially lead to new therapeutic applications in the treatment of diseases and conditions where the cannabinoid system plays a significant role.

Electrochromic Performance

A new polypyrrole derivative of the compound was synthesized and characterized . A new copolymer based on this derivative and 3,4-ethylenedioxythiophene (EDOT) was electrochemically synthesized . This has potential applications in the field of electrochromic devices.

Anti-Tumoral Effects

A new compound based on the pyrrole structure has been evaluated for its effects on tumor cell viability . It was tested on two human tumor cell lines, tongue HNSCC CAL 27 and pharynx HNSCC FaDu . The compound showed potential anti-tumoral effects .

Mechanism of Action

While the specific mechanism of action for “1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole” is not mentioned in the search results, it is known that pyrrole and its fused derivatives have aroused recent attention as potent anticancer agents. Several mechanisms are involved in their cytotoxic activities as being dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonist .

Safety and Hazards

The safety data sheet for a similar compound, [4-(1H-Pyrrol-1-yl)phenyl]methanol, indicates that it may cause skin irritation, may be harmful if absorbed through the skin, may cause irritation of the digestive tract, may be harmful if swallowed, and may cause respiratory tract irritation .

properties

IUPAC Name

1-(4-pyrrol-1-ylphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-10-15(9-1)13-5-7-14(8-6-13)16-11-3-4-12-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLJNYILTKSSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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